molecular formula C17H19N5O3S B15102171 N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide

N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide

Cat. No.: B15102171
M. Wt: 373.4 g/mol
InChI Key: NKTSMRQWKWBKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the pyrrolo[3,4-b]pyrazine moiety via condensation reactions.
  • Coupling of the hexanamide chain to the thiazole-pyrrolo[3,4-b]pyrazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide can be compared with other thiazole derivatives, such as:

    Thiazole Orange: Known for its use in nucleic acid staining.

    Thiazole Yellow: Used as a fluorescent dye.

    Thiazole Blue: Studied for its potential therapeutic applications.

The uniqueness of this compound lies in its specific structure, which may confer unique biological activities or chemical properties.

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)hexanamide

InChI

InChI=1S/C17H19N5O3S/c1-10-11(2)26-17(20-10)21-12(23)6-4-3-5-9-22-15(24)13-14(16(22)25)19-8-7-18-13/h7-8H,3-6,9H2,1-2H3,(H,20,21,23)

InChI Key

NKTSMRQWKWBKOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCCCN2C(=O)C3=NC=CN=C3C2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.